3-(2-Methylmorpholin-4-yl)quinolin-6-ol
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Overview
Description
3-(2-Methylmorpholin-4-yl)quinolin-6-ol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylmorpholin-4-yl)quinolin-6-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific conditions for introducing the 2-methylmorpholine group and the hydroxyl group would require additional steps, such as nucleophilic substitution and hydroxylation reactions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylmorpholin-4-yl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The 2-methylmorpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylmorpholin-4-yl)quinolin-6-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylmorpholin-4-yl)quinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process and leading to cell death . Additionally, the hydroxyl group at the 6-position can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the morpholine and hydroxyl groups.
4-Hydroxyquinoline: Contains a hydroxyl group but lacks the morpholine substituent.
Uniqueness
3-(2-Methylmorpholin-4-yl)quinolin-6-ol is unique due to the presence of both the 2-methylmorpholine and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C14H16N2O2 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-(2-methylmorpholin-4-yl)quinolin-6-ol |
InChI |
InChI=1S/C14H16N2O2/c1-10-9-16(4-5-18-10)12-6-11-7-13(17)2-3-14(11)15-8-12/h2-3,6-8,10,17H,4-5,9H2,1H3 |
InChI Key |
OJLJJOKFSLBTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=CN=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
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